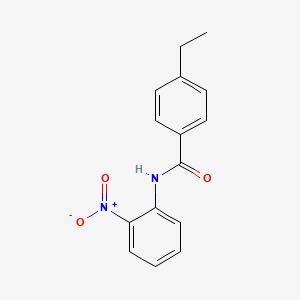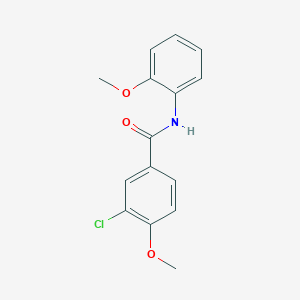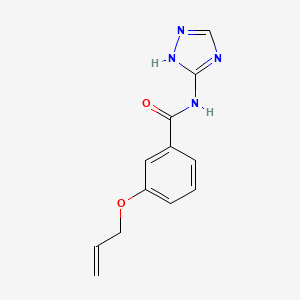![molecular formula C13H18BrCl2NO2 B4406240 4-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4406240.png)
4-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]morpholine hydrochloride
Übersicht
Beschreibung
4-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]morpholine hydrochloride, also known as BCI-121, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell growth, proliferation, and survival.
Wirkmechanismus
The mechanism of action of 4-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]morpholine hydrochloride involves its selective inhibition of CK2. This protein kinase is involved in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, this compound can reduce the activity of these processes, leading to a reduction in cell growth and proliferation. In addition, this compound has been shown to have anti-inflammatory properties, which may be related to its inhibition of CK2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of CK2. By reducing the activity of this protein kinase, this compound can lead to a reduction in cell growth, proliferation, and survival. In addition, this compound has been shown to have anti-inflammatory properties, which may be related to its inhibition of CK2. These effects make this compound a potential candidate for cancer therapy and the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]morpholine hydrochloride in lab experiments is its selective inhibition of CK2. This allows researchers to study the effects of CK2 inhibition on cellular processes without affecting other protein kinases. However, one limitation of using this compound is its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions. This can affect its bioavailability and may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]morpholine hydrochloride. One area of interest is its potential use in cancer therapy. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as a cancer treatment. Another area of interest is its anti-inflammatory properties. Further research is needed to understand the mechanisms behind these properties and to determine if this compound could be useful in the treatment of inflammatory diseases. Finally, there is a need for further research on the synthesis and purification of this compound to improve its purity and bioavailability for use in lab experiments and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]morpholine hydrochloride has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, a protein kinase that is involved in a variety of cellular processes. This inhibition can lead to a reduction in cell growth, proliferation, and survival, making this compound a potential candidate for cancer therapy. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO2.ClH/c1-10-8-11(15)9-12(14)13(10)18-7-4-16-2-5-17-6-3-16;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKNTRVNUGHYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCOCC2)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4406161.png)
![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4406163.png)
![4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406167.png)


![1-{4-[2-(benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4406176.png)
![N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406189.png)
![4-cyano-N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B4406192.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4406211.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406220.png)
![1-[4-(2-allyl-4,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4406222.png)
![2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4406225.png)
![N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}cyclohexanecarboxamide](/img/structure/B4406247.png)